

6-Bromo-2,3-difluorobenzaldehyde: A Versatile Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2,3-difluorobenzaldehyde**

Cat. No.: **B1336277**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Bromo-2,3-difluorobenzaldehyde** is a halogenated aromatic aldehyde that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom ortho to two fluorine atoms, imparts distinct chemical properties that make it a valuable intermediate in the construction of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **6-bromo-2,3-difluorobenzaldehyde**, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Data

6-Bromo-2,3-difluorobenzaldehyde is a solid at room temperature with a melting point in the range of 39-43 °C.^[1] It is soluble in common organic solvents, facilitating its use in a wide array of chemical transformations.^[1] As a halogenated compound, appropriate safety precautions should be observed during handling. It is known to cause skin and serious eye irritation and may cause respiratory irritation.^[1] Personal protective equipment, including gloves and eye protection, is recommended. The compound should be stored in a well-ventilated place, with the container tightly closed.^[1]

Property	Value	Reference
CAS Number	360576-04-1	[1]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1]
Molecular Weight	221.00 g/mol	[1]
Appearance	White to cream or pale brown crystals or powder	
Melting Point	39-43 °C	[1]
Boiling Point	225.7 °C	
Solubility	Soluble in organic solvents	[1]

Synthesis of 6-Bromo-2,3-difluorobenzaldehyde

While a direct and detailed experimental protocol for the synthesis of **6-bromo-2,3-difluorobenzaldehyde** is not readily available in peer-reviewed literature, analogous procedures for similar substituted benzaldehydes suggest a viable synthetic route. The most probable pathway involves the ortho-lithiation of a suitable precursor, 1-bromo-2,3-difluorobenzene, followed by formylation.

A general experimental protocol, adapted from the synthesis of a related compound, 2-bromo-5,6-difluorobenzaldehyde, is presented below. This procedure should be considered a starting point for optimization in a laboratory setting.

Experimental Protocol: Synthesis of 6-Bromo-2,3-difluorobenzaldehyde (Analogous Procedure)

Materials:

- 1-Bromo-2,3-difluorobenzene
- Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
- N,N-Dimethylformamide (DMF)

- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi)
- Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
- Hydrochloric acid (aqueous solution)
- tert-Butyl methyl ether
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Silica gel for chromatography
- Dichloromethane/n-heptane mixture for chromatography

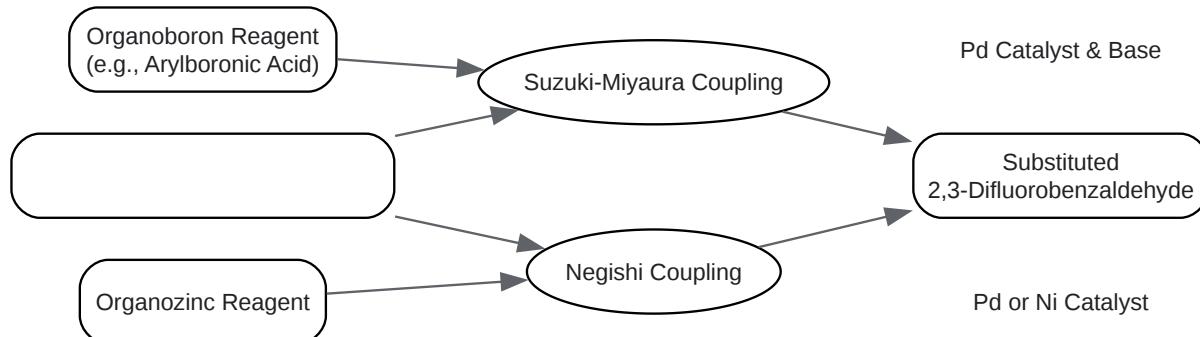
Procedure:

- Preparation of the Lithium Amide Base: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine or 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes to generate the lithium amide base *in situ*.
- Lithiation: To the freshly prepared lithium amide solution, add a solution of 1-bromo-2,3-difluorobenzene in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C to prevent unwanted side reactions. Stir the reaction mixture at this temperature for a period of 1 to 4 hours to allow for complete ortho-lithiation.
- Formylation: To the lithiated intermediate, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C. The reaction is typically exothermic, so careful control of the addition rate is crucial to maintain the low temperature. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes to 1 hour.

- **Work-up:** Slowly warm the reaction mixture to approximately -20 °C and then quench the reaction by the careful addition of water. Acidify the mixture with an aqueous solution of hydrochloric acid. Extract the product with an organic solvent such as tert-butyl methyl ether. Combine the organic extracts and wash them with a saturated sodium chloride solution.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system, such as a dichloromethane/n-heptane mixture, to yield the desired **6-bromo-2,3-difluorobenzaldehyde**.

Applications as a Synthetic Intermediate

The strategic placement of the bromine atom and the aldehyde group, activated by the electron-withdrawing fluorine atoms, makes **6-bromo-2,3-difluorobenzaldehyde** a versatile intermediate for carbon-carbon bond formation and further functionalization. It is particularly valuable in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.


Cross-Coupling Reactions: Suzuki-Miyaura and Negishi Couplings

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position of the benzaldehyde.

- **Suzuki-Miyaura Coupling:** This reaction involves the coupling of **6-bromo-2,3-difluorobenzaldehyde** with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
- **Negishi Coupling:** In this reaction, an organozinc reagent is coupled with **6-bromo-2,3-difluorobenzaldehyde**, again catalyzed by a palladium or nickel complex.

While specific experimental data for these reactions with **6-bromo-2,3-difluorobenzaldehyde** are not extensively reported in readily accessible literature, the general protocols for these

coupling reactions are well-established. The following represents a generalized workflow for such transformations.

[Click to download full resolution via product page](#)

General workflow for cross-coupling reactions.

Role in the Synthesis of Bioactive Molecules

Substituted benzaldehydes are key precursors in the synthesis of a wide range of pharmaceuticals. While the direct application of **6-bromo-2,3-difluorobenzaldehyde** in the synthesis of a specific marketed drug is not explicitly detailed in the available literature, its structural motifs are present in several classes of bioactive compounds, particularly those targeting the central nervous system (CNS). The difluorinated phenyl ring is a common feature in modern antipsychotic and antidepressant medications. The introduction of this moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability and binding affinity to target receptors.

The general synthetic utility of this intermediate lies in its ability to be incorporated into larger molecular scaffolds through the reactions described above, leading to the generation of novel chemical entities for screening in drug discovery programs. The aldehyde functionality can be further transformed into a variety of other functional groups or used in condensation reactions to build heterocyclic systems.

Conclusion

6-Bromo-2,3-difluorobenzaldehyde is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science.

Its synthesis, while not extensively documented, can be reasonably achieved through established ortho-lithiation and formylation methodologies. The true strength of this building block lies in its utility in modern cross-coupling reactions, providing a gateway to a diverse range of substituted aromatic compounds. As the demand for complex and highly functionalized molecules continues to grow, the importance of intermediates like **6-bromo-2,3-difluorobenzaldehyde** in enabling the efficient construction of these targets is set to increase. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [digitalcommons.liberty.edu \[digitalcommons.liberty.edu\]](https://digitalcommons.liberty.edu/digitalcommons.liberty.edu)
- To cite this document: BenchChem. [6-Bromo-2,3-difluorobenzaldehyde: A Versatile Intermediate in Modern Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336277#6-bromo-2-3-difluorobenzaldehyde-as-a-synthetic-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com